2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the purine derivative, followed by the introduction of the hydrazide and the trimethoxyphenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the final product. Safety measures are crucial during production due to the potential hazards associated with handling reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid
- 2-(8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
- methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Uniqueness
What sets 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, may enhance its biological activity and specificity.
Properties
Molecular Formula |
C19H22N6O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H22N6O6/c1-23-17-16(18(27)24(2)19(23)28)25(10-20-17)9-15(26)22-21-8-12-13(30-4)6-11(29-3)7-14(12)31-5/h6-8,10H,9H2,1-5H3,(H,22,26)/b21-8+ |
InChI Key |
FLDMJJQUNNMOKO-ODCIPOBUSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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